molecular formula C27H20N4O8 B15014131 4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)

4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)

Cat. No.: B15014131
M. Wt: 528.5 g/mol
InChI Key: SKCYXHWQMKRBOX-UHFFFAOYSA-N
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Description

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-NITROPHENOL is a complex organic compound characterized by its multiple hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through nitration and hydroxylation reactions. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes, followed by purification steps such as recrystallization and chromatography to ensure the purity of the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-NITROPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and nitro groups play a crucial role in its binding affinity and activity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation.

Properties

Molecular Formula

C27H20N4O8

Molecular Weight

528.5 g/mol

IUPAC Name

2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C27H20N4O8/c32-24-9-7-16(12-20(24)28-14-18-3-1-5-22(26(18)34)30(36)37)11-17-8-10-25(33)21(13-17)29-15-19-4-2-6-23(27(19)35)31(38)39/h1-10,12-15,32-35H,11H2

InChI Key

SKCYXHWQMKRBOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O)O

Origin of Product

United States

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